Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Unsubstituted Pyrimidine Analog
Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate possesses 3 hydrogen bond donors (HBD) — contributed by the primary amine at pyrimidine C4 — versus 0 HBD for the unsubstituted comparator ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (CAS 99931-83-6) [1]. This difference in HBD count directly impacts the molecule's capacity to engage kinase hinge-region residues, because the 4-amino group provides a critical donor interaction that is entirely absent in the des-amino analog. Additionally, the 6-methyl group increases molecular weight from 236.27 g/mol (comparator) to 265.32 g/mol (target), adding steric bulk that can influence binding pocket complementarity and selectivity .
| Evidence Dimension | Hydrogen bond donor (HBD) count and molecular weight as determinants of target engagement capacity |
|---|---|
| Target Compound Data | HBD = 3; HBA = 7; MW = 265.32 g/mol; clogP ≈ 0.29; Rotatable bonds = 3; tPSA ≈ 99.8 Ų |
| Comparator Or Baseline | Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (CAS 99931-83-6): HBD = 0; HBA = 5; MW = 236.27 g/mol; Rotatable bonds = 3 |
| Quantified Difference | ΔHBD = +3; ΔMW = +29.05 g/mol (+12.3%); ΔHBA = +2 |
| Conditions | Calculated/predicted physicochemical properties based on molecular structure; SMILES-derived descriptors using standard in silico methods |
Why This Matters
The presence of the 4-amino hydrogen bond donor is a critical determinant of kinase hinge-binding capability; compounds lacking this donor (such as the unsubstituted pyrimidine comparator) are structurally incapable of forming key hinge-region hydrogen bonds required for Type I kinase inhibitor binding modes.
- [1] Sildrug.ibb.waw.pl. Computed molecular descriptors for C12H19N5O2 (ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate): clogP = 0.29; tPSA = 99.77; HBA = 7; HBD = 3; RB = 3; Lipinski RO5 compliant. View Source
